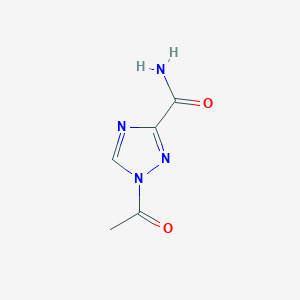

1-Acetyl-1H-1,2,4-triazole-3-carboxamide

Description

1-Acetyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound characterized by an acetyl group at the N1 position of the triazole ring and a carboxamide substituent at the C3 position. This scaffold is structurally related to Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a broad-spectrum antiviral agent used against hepatitis C and respiratory syncytial virus (RSV) . The acetyl group in 1-Acetyl-1H-1,2,4-triazole-3-carboxamide introduces steric and electronic modifications that may alter its pharmacokinetic properties, solubility, and biological activity compared to non-acetylated analogs.

Properties

CAS No. |

62735-11-9 |

|---|---|

Molecular Formula |

C5H6N4O2 |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

1-acetyl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C5H6N4O2/c1-3(10)9-2-7-5(8-9)4(6)11/h2H,1H3,(H2,6,11) |

InChI Key |

WUGNBTHBFBUZHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=NC(=N1)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Antiviral vs. Anticancer Activity: While Ribavirin’s antiviral activity depends on the ribofuranosyl group, acetylated or fluorinated triazole-carboxamides exhibit stronger anticancer effects, suggesting divergent structure-activity relationships (SAR) .

- Role of Fluorination : Fluorine incorporation in triazole-carboxamides enhances cytotoxicity and metabolic stability, a trend observed in compound 52 and related CBSIs .

- Stereochemical Impact: The L-enantiomer of Ribavirin’s triazole-carboxamide core showed unique immunomodulatory effects, emphasizing the need for chiral analysis in drug design .

Preparation Methods

Cyclization of Oxamohydrazide with Formamidine Derivatives

A landmark method from KR870001064B1 outlines a streamlined approach using oxamohydrazide (II ) and formamidine (III ) to yield 1,2,4-triazole-3-carboxamide (I ) in a single step. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of formamidine, followed by cyclodehydration (Figure 1).

Reaction Conditions :

- Solvent : Methanol or ethylene glycol dimethyl ether.

- Temperature : 100–200°C under reflux.

- Catalyst : None required; stoichiometric formamidine acetate enhances yield.

This method eliminates the need for phosphorus pentasulfide, avoiding toxic H2S generation. For 1-acetyl derivatives, post-synthetic acylation using acetic anhydride or acetyl chloride is performed under basic conditions (e.g., pyridine or triethylamine).

Alkylation and Acylation of Triazole Precursors

A modular strategy reported in Molecules (2024) involves sequential alkylation and acylation of methyl 1,2,4-triazole-3-carboxylate. The process begins with silylation using 1,1,1,3,3,3-hexamethyldisilazane (HMDS) to protect the triazole nitrogen, followed by alkylation with alkyloxymethyl acetates (9a–j ) in the presence of tin tetrachloride (Figure 2).

Key Steps :

- Silylation : HMDS reacts with the triazole carboxylate to form a silyl ether (7 ), enhancing nucleophilicity at the 1-position.

- Alkylation : SnCl4 catalyzes the coupling of 7 with alkyloxymethyl acetates, yielding 1-alkyloxymethyl intermediates (8 ).

- Ammonolysis : Treatment with aqueous ammonia converts the ester to a carboxamide.

- Acetylation : The free NH group at the 1-position is acetylated using acetic anhydride in dichloromethane.

This method achieves regioselective functionalization and is adaptable for diverse alkyl/aryl derivatives.

Ammonolysis of Carboxylate Esters

CN111808034A describes the synthesis of 1,2,4-triazole-3-methyl carboxylates, which serve as precursors for carboxamide formation. Ethyl 5-(n-propoxymethyl)-1,2,4-triazole-3-carboxylate (5c ) undergoes ammonolysis in methanol saturated with NH3 gas, yielding the corresponding carboxamide (6c ) (Figure 3). Subsequent N-acetylation at the 1-position is achieved using acetyl chloride in pyridine.

Optimization Notes :

- Ammonolysis Duration : 20 hours at 60°C ensures complete conversion.

- Workup : Acidic extraction (1M HCl) removes unreacted starting material, followed by silica gel chromatography.

Reaction Optimization and Conditions

Temperature and Solvent Effects

- Cyclization (Method 2.1) : Elevated temperatures (>100°C) accelerate ring closure but risk decomposition. Ethylene glycol dimethyl ether outperforms methanol in minimizing side reactions.

- Alkylation (Method 2.2) : Tin tetrachloride must be anhydrous to prevent hydrolysis. Toluene-acetone mixtures (5–7% acetone) are optimal for chromatographic purification.

Catalytic Considerations

- Lewis Acids : SnCl4 in Method 2.2 facilitates alkyloxymethyl transfer but requires strict moisture control.

- Base Additives : Triethylamine (1% in eluent) prevents silica gel-induced decomposition during purification.

Analytical Characterization

1H NMR and TLC are standard for monitoring reaction progress:

- 1-Acetyl-1H-1,2,4-triazole-3-carboxamide : 1H NMR (DMSO-d6) δ 2.15 (s, 3H, CH3CO), 8.45 (s, 1H, triazole-H), 10.2 (br s, 1H, CONH2).

- Melting Point : 127°C (Method 2.2).

Applications and Derivatives

The compound serves as a precursor to ribavirin analogues, with modifications at the 1- and 5-positions modulating antiviral activity. Recent work explores:

Q & A

Q. What are the common synthetic routes for preparing 1-Acetyl-1H-1,2,4-triazole-3-carboxamide derivatives?

Methodological Answer: Triazole-carboxamide derivatives are typically synthesized via:

- Esterification and functionalization : Starting from 5-amino-1,2,4-triazole-3-carboxylic acid, esterification with methanol followed by acetylation using acetic anhydride or acyl chlorides .

- Cyclocondensation : Reaction of oxamohydrazides with formamidine salts (e.g., formamidine acetate) under reflux conditions in solvents like 1-butanol .

- Multi-step synthesis : Hydroxymethylation of triazoles with formaldehyde, followed by oxidation (e.g., potassium permanganate) and subsequent acetylation .

Key Reagents/Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | Methanol, H<sup>+</sup> catalyst | 60-80 |

| Acetylation | Acetic anhydride, 60°C | 70-85 |

| Cyclocondensation | Formamidine acetate, 1-butanol, reflux | 50-79 |

Q. How are triazole-carboxamide derivatives characterized structurally?

Methodological Answer: Structural elucidation involves:

- X-ray crystallography : Determines crystal packing, bond angles, and torsion angles (e.g., triclinic crystal system with space group P1 observed for related triazole-carboxamides) .

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies substituent environments (e.g., acetyl methyl protons at ~2.3 ppm).

- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1670 cm<sup>-1</sup>) and amide N-H bonds (~3300 cm<sup>-1</sup>).

- Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., acetyl substitution) influence the bioactivity of triazole-carboxamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Acetyl group : Enhances metabolic stability by blocking enzymatic degradation at the triazole N1 position.

- Aromatic substituents : Electron-withdrawing groups (e.g., difluoromethoxy) improve binding to target enzymes (e.g., RIPK1) by modulating electron density .

- Carboxamide moiety : Critical for hydrogen bonding with biological targets (e.g., kinase active sites) .

Example:

In GSK2982772 (a RIPK1 inhibitor), the acetyl group and carboxamide are essential for allosteric inhibition, achieving IC50 values <100 nM in kinase assays .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for triazole-carboxamide derivatives?

Methodological Answer: Discrepancies arise due to:

- Pharmacokinetic variability : Poor solubility or rapid metabolism.

- Off-target effects : Use isoform-selective assays (e.g., RIPK1 vs. RIPK2 inhibition) .

- Assay conditions : Validate cytotoxicity using multiple cell lines (e.g., leukemia, colon cancer) and exposure durations (e.g., 72-hour MTT assays) .

Case Study:

A triazole-carboxamide derivative showed potent in vitro antiproliferative activity (IC50 = 1.2 µM in leukemia cells) but limited in vivo efficacy due to poor bioavailability. Formulation with cyclodextrin improved AUC by 3-fold .

Reference:

Q. What mechanistic insights explain the antiviral or anticancer activity of triazole-carboxamide derivatives?

Methodological Answer: Mechanisms include:

- Enzyme inhibition :

- Cytostatic effects : Triazole-carboxamides induce G1/S cell cycle arrest in cancer cells by downregulating cyclin D1 .

Molecular Docking :

Docking studies with RIPK1 (PDB: 6OIM) show the acetyl group forms hydrophobic interactions with Leu159, while the carboxamide hydrogen-bonds with Glu166 .

Reference:

Q. How are triazole-carboxamide derivatives evaluated for pharmacokinetic and safety profiles?

Methodological Answer:

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes; quantify parent compound via LC-MS.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms.

- In vivo studies :

- Rodent models : Measure Cmax, T1/2, and bioavailability after oral dosing.

- Toxicity : Assess organ histopathology and serum biomarkers (e.g., ALT/AST) .

Example:

GSK2982772 showed dose-proportional PK in humans up to 120 mg BID, with no severe adverse events in Phase I trials .

Reference:

Q. Table 1: Representative Bioactivity of Triazole-Carboxamide Derivatives

| Compound | Target | Assay | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| GSK2982772 | RIPK1 | Kinase inhibition | 16 nM | |

| Ribavirin analog | HCV RdRp | Viral replication | 2.5 µM | |

| 5-Methyl-N-phenyl derivative | Leukemia cells | MTT assay | 1.2 µM |

Q. Table 2: Synthetic Yields for Key Derivatives

| Derivative | Synthetic Route | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| N-Methyl-1,2,4-triazole-3-carboxamide | Cyclocondensation | 79 | >98% |

| 1-Acetyl derivative | Acetylation of parent | 85 | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.